molecular formula C11H15NOS B7473054 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide

2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide

Cat. No. B7473054
M. Wt: 209.31 g/mol
InChI Key: UOLYVYSADZMMRT-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide, also known as DMPSMA, is a chemical compound that has gained significant attention in the field of scientific research. DMPSMA is a thioamide derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has shown potential applications in various fields of scientific research. In medicine, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its anticancer properties. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has also been studied for its potential use as an antiviral agent. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the replication of certain viruses such as HIV and HCV. In agriculture, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its potential use as a fungicide. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the growth of various fungi that cause plant diseases. In materials science, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its potential use as a ligand in metal-organic frameworks. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to form stable complexes with various metal ions, which can be used for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is not fully understood. However, studies have shown that 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide exerts its effects through various pathways. In cancer cells, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also inhibits angiogenesis by downregulating the expression of VEGF and MMP-9. In viruses, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits replication by interfering with viral RNA synthesis and assembly. In fungi, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits cell proliferation and induces apoptosis. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In viruses, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits replication and reduces viral load. In fungi, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits growth and prevents the spread of plant diseases. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is easy to synthesize and purify, which makes it readily available for research purposes. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is also stable under various conditions, which allows for long-term storage and transport. However, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has some limitations for lab experiments. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is relatively insoluble in water, which limits its use in aqueous solutions. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also has limited solubility in organic solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide. In medicine, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further studied for its potential use as an anticancer and antiviral agent. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can also be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further studied for its potential use as a fungicide and insecticide. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can also be studied for its potential use in the synthesis of novel materials. In addition, the mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further elucidated to better understand its effects and potential applications.
Conclusion
In conclusion, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is a thioamide derivative that has gained significant attention in the field of scientific research. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has potential applications in various fields such as medicine, agriculture, and materials science. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a simple and efficient method, and it exerts its effects through various pathways. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide, which can lead to the development of new drugs and materials.

Synthesis Methods

2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylthiophenol with N-methylacetamide in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly under mild conditions, and the yield of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is high. The synthesized 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further purified through recrystallization or column chromatography.

properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-4-5-9(2)10(6-8)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLYVYSADZMMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide

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